molecular formula C17H24N2O3 B248696 N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Cat. No. B248696
M. Wt: 304.4 g/mol
InChI Key: NPBZHIIMIMASKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has become increasingly popular in recent years. It is commonly used in recreational settings, but it has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide acts on the serotonin system in the brain, increasing the release of serotonin and blocking its reuptake. This results in a flood of serotonin in the brain, leading to feelings of euphoria, increased empathy, and decreased anxiety. N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide also affects the dopamine and norepinephrine systems, leading to increased energy and alertness.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can lead to neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has a number of advantages and limitations for use in lab experiments. It is a powerful tool for studying the serotonin system and its role in behavior and emotion. However, it is difficult to control the dose and purity of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, and its effects can be highly variable depending on the individual and the environment.

Future Directions

There are many future directions for N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide research. One area of interest is the use of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide as a treatment for PTSD, anxiety, and depression. Another area of interest is the development of safer and more effective methods for synthesizing N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide. Finally, there is a need for further research into the long-term effects of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide use and its potential for neurotoxicity and cognitive impairment.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is a synthetic psychoactive drug that has become increasingly popular in recent years. It has been the subject of scientific research due to its potential therapeutic applications, and has been shown to increase empathy, reduce fear, and promote social bonding. While N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has a number of advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential therapeutic applications and risks of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide use.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with aluminum amalgam and hydrochloric acid to form N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide. The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been the subject of scientific research due to its potential therapeutic applications. It has been studied as a treatment for post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been shown to increase empathy, reduce fear, and promote social bonding, making it a promising candidate for therapeutic use.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H24N2O3/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20)

InChI Key

NPBZHIIMIMASKK-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.